Fosfestrol Sodium

Description

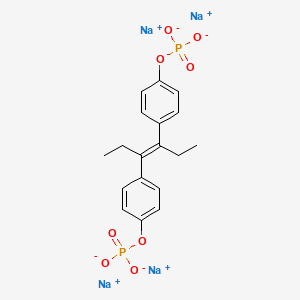

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZAXRQNRRXUMY-MJCKVQKWSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na4O8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4719-75-9, 23519-26-8 |

Source

|

| Record name | Fosfestrol tetrasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbestrol diphosphate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFESTROL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosfestrol Sodium's Mechanism of Action in Prostate Cancer Cells: An In-Depth Technical Guide

Introduction

Fosfestrol (B1227026) sodium, a synthetic, non-steroidal estrogen, has been a therapeutic option for advanced prostate cancer for decades. It is a prodrug that is dephosphorylated in the body to its active metabolite, diethylstilbestrol (B1670540) (DES). While initially utilized for its hormonal effects, namely the suppression of androgen production, research has revealed a multifaceted mechanism of action that extends to direct cytotoxic effects on prostate cancer cells, even in castration-resistant (CRPC) disease. This technical guide provides a comprehensive overview of the molecular mechanisms through which fosfestrol sodium exerts its anti-neoplastic effects on prostate cancer cells, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound's therapeutic efficacy in prostate cancer is attributed to a combination of indirect hormonal effects and direct cellular actions.

Hormonal Effects: Androgen Suppression

The primary and most well-understood mechanism is the suppression of the hypothalamic-pituitary-gonadal axis.[1] DES, the active form of fosfestrol, exerts negative feedback on the hypothalamus, leading to a reduction in the secretion of luteinizing hormone-releasing hormone (LHRH).[2] This, in turn, decreases the pituitary's release of luteinizing hormone (LH), ultimately leading to a significant reduction in testicular androgen production.[1][3] Additionally, DES can directly inhibit androgen synthesis in both the testes and adrenal glands.[4]

Direct Cytotoxic Effects on Prostate Cancer Cells

Beyond its hormonal influence, fosfestrol, through its conversion to DES, exhibits direct cytotoxic effects on prostate cancer cells, independent of their androgen sensitivity.[4][5] This is particularly relevant in the context of CRPC, where androgen-deprivation therapies are no longer effective.

A significant component of DES's direct action is the induction of apoptosis, or programmed cell death, in prostate cancer cells.[1][5] This process is initiated through multiple pathways:

-

Caspase Activation: Studies have shown that DES treatment leads to the activation of executioner caspases, such as caspase-3, in androgen-dependent prostate cancer cells like LAPC-4.[6]

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining a cell's fate. A lower expression of Bcl-2 has been associated with a more favorable response to DES diphosphate (B83284) treatment in prostate cancer patients.[7] Antisense oligodeoxynucleotides against Bcl-2 have been shown to enhance DES-induced cytotoxicity in the PC-3 cell line.[8]

DES has been demonstrated to disrupt the normal progression of the cell cycle in prostate cancer cells. Fluorescence flow cytometry analysis has revealed that treatment with DES leads to an accumulation of cells in the G2/M phase of the cell cycle and an increase in the proportion of hypodiploid (apoptotic) nuclei.[5]

There is evidence to suggest that DES can interfere with microtubule function, which is essential for mitosis, cell structure, and intracellular transport. Some studies have reported that DES inhibits the assembly of microtubules.[5] This disruption of microtubule polymerization can lead to metaphase arrest and ultimately, cell death.

Telomerase is an enzyme that is highly active in most cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. DES has been shown to inhibit telomerase activity and gene expression in both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines.[2] Interestingly, in LNCaP cells, the combination of DES and testosterone (B1683101) resulted in a synergistic inhibition of telomerase activity.[2]

-

TGF-β Signaling: DES is known to upregulate transforming growth factor-beta (TGF-β), which can have both tumor-suppressive and pro-metastatic roles depending on the cellular context.[9] In the context of DES's cytotoxic effects, the upregulation of TGF-β is thought to contribute to apoptosis.[9]

-

MAPK Pathway: DES can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38. In both LAPC-4 and PC-3 cells, DES has been shown to activate p38 kinase, which can lead to the phosphorylation and subsequent degradation of cyclin D1, a key regulator of cell cycle progression.[6]

Quantitative Data on Fosfestrol/DES Efficacy

The following tables summarize the in vitro and clinical efficacy of fosfestrol and its active metabolite, DES.

In Vitro Cytotoxicity of Diethylstilbestrol (DES)

| Cell Line | Androgen Sensitivity | IC50 / LD50 (µM) | Reference |

| DU145 | Independent | 19-25 | [5] |

| 1-LN | Independent | 19-25 | [5] |

| PC-3 | Independent | 19-25 | [5] |

| LNCaP | Dependent | 19-25 | [5] |

| 22RV1 | Independent | 10 (for 24h treatment) | [4] |

Clinical Efficacy of Fosfestrol in Castration-Resistant Prostate Cancer (CRPC)

| Study | Number of Patients | Dosing Regimen | PSA Response (>50% decrease) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Orlando et al. (2000) | 38 | 100 mg orally, three times daily | 79% | 7 months | 13 months (for responders) | [10] |

| Kalaiyarasi et al. (2019) | 47 | 120 mg orally, three times daily | 55% | 6.8 months | 14.7 months | [11][12] |

| Unnikrishnan et al. (2023) | 65 | 120 mg orally, three times daily | 63% | 8.3 months | 27.5 months | [13][14] |

| Droz et al. (1993) | Review | High-dose infusion | ~50% (tumor marker decrease) | Not Reported | 5 months | [15] |

| Kattan et al. (1993) | 16 | High-dose infusion | >50% reduction in 8/15 patients | Not Reported | Not Reported | [16] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium and incubate for 24 hours.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of DES or this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Culture and Treatment: Culture prostate cancer cells to 60-70% confluency and treat with DES or this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically ~610 nm).

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 (apoptotic) population.

Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Bax)

-

Cell Lysis: After treatment with fosfestrol or DES, wash the prostate cancer cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

Visualizations of Mechanisms and Workflows

References

- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absence of Bcl-2 expression favors response to the short-term administration of diethylstilbestrol diphosphate in prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]

- 10. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer-a real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [High dose fosfestrol in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Pathways Affected by Diethylstilbestrol Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) is a synthetic, non-steroidal estrogen that functions as a prodrug of diethylstilbestrol (DES). Historically used in the treatment of certain hormone-responsive cancers, particularly prostate cancer, its therapeutic application has been tempered by significant side effects. This technical guide provides an in-depth examination of the molecular pathways perturbed by DES-DP. Through its active form, DES, the compound primarily interacts with estrogen receptors, initiating a cascade of genomic and non-genomic signaling events that profoundly impact cell proliferation, apoptosis, and cell cycle regulation. This document summarizes key quantitative data on its biological effects, details relevant experimental methodologies, and provides visual representations of the core signaling pathways involved.

Introduction

Diethylstilbestrol (DES), the active metabolite of DES-DP, is a potent estrogen receptor agonist.[1] Upon administration, DES-DP is dephosphorylated by phosphatases present in the serum and tissues to yield DES.[2] Its mechanism of action extends beyond simple hormonal suppression and involves direct cytotoxic effects on cancer cells.[2] Understanding the intricate molecular pathways affected by this compound is crucial for elucidating its therapeutic and toxicological profiles, and for the development of more targeted therapies.

Core Mechanism of Action: Estrogen Receptor Signaling

The primary molecular targets of DES are the estrogen receptors alpha (ERα) and beta (ERβ).[1] DES binds to both receptors with high affinity, triggering conformational changes that lead to the activation of downstream signaling pathways.[1]

Genomic Pathway

The classical, or genomic, pathway involves the translocation of the DES-ER complex to the nucleus. Here, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This leads to altered expression of genes involved in critical cellular processes including cell growth, differentiation, and apoptosis.[1]

Non-Genomic Pathway

DES can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors.[3] This can lead to the activation of various kinase pathways, including the MAPK/ERK and PI3K/Akt pathways, influencing cellular processes independently of direct gene transcription.[4]

Key Molecular Pathways Affected

Apoptosis Induction

A significant component of DES's anti-cancer activity is its ability to induce apoptosis. Studies have shown that DES can trigger programmed cell death in hormone-insensitive prostate cancer cells.[2] This process is mediated by the regulation of key apoptotic proteins.

-

Bcl-2 Family Proteins: DES exposure has been shown to alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] An increase in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway. In pubertal rats exposed to DES, an increase in Bax expression and a decrease in Bcl-2 expression were observed in spermatogenic cells, correlating with increased apoptosis.[5]

-

Caspase Activation: DES treatment leads to an increase in caspase-3 positive apoptotic cells, a key executioner caspase in the apoptotic cascade.[6]

Cell Cycle Regulation

DES has been observed to interfere with the normal progression of the cell cycle. In androgen-insensitive prostate cancer cells, DES treatment leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, indicative of apoptosis.[1]

Microtubule Disruption

Evidence suggests that DES can disrupt the microtubule network, which is essential for mitosis and cell structure.[7] DES has been shown to inhibit the polymerization of microtubules in vitro, leading to metaphase arrest in cancer cells.[7][8] This effect is another contributor to its cytotoxic properties.

Immunomodulation

DES can modulate the immune response by altering cytokine production. In male golden hamsters, DES treatment led to a significant downregulation of pro-inflammatory cytokines IL-2 and IFN-γ, and an upregulation of anti-inflammatory cytokines IL-4 and IL-10.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of DES on various cell lines and biological parameters.

Table 1: Cytotoxicity of Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DES-DP)

| Cell Line | Compound | LD50/IC50 (µM) | Androgen Sensitivity | Estrogen Receptor Status | Reference |

| DU145 (Prostate Cancer) | DES | 19.6 ± 0.6 | Insensitive | Negative | [9] |

| 1-LN (Prostate Cancer) | DES | 21.6 ± 1.7 | Insensitive | Negative | [9] |

| PC-3 (Prostate Cancer) | DES | 20.6 ± 4.8 | Insensitive | Negative | [9] |

| LNCaP (Prostate Cancer) | DES | 21.7 ± 4.0 | Sensitive | Positive | [9] |

| DU145 (Prostate Cancer) | DES-DP | 25.0 ± 3.4 | Insensitive | Negative | [9] |

| 1-LN (Prostate Cancer) | DES-DP | 24.3 ± 3.5 | Insensitive | Negative | [9] |

| PC-3 (Prostate Cancer) | DES-DP | 20.6 ± 1.9 | Insensitive | Negative | [9] |

| LNCaP (Prostate Cancer) | DES-DP | 22.1 ± 2.1 | Sensitive | Positive | [9] |

| CHO-K1 | DES | 10.4 | - | - | [10] |

Table 2: Effects of Diethylstilbestrol (DES) on Cellular and Molecular Markers

| Parameter | Cell/Animal Model | DES Concentration/Dose | Effect | Reference |

| Caspase-3 Positive Cells | Male Golden Hamster Spleen | 1.0 mg/kg | 182.1% increase in PALS | [6] |

| PCNA-Positive Cells | Male Golden Hamster Spleen | 1.0 mg/kg | 30.28% decrease in PALS | [6] |

| ERα Protein Levels | Male Golden Hamster Spleen | 0.1 mg/kg | 527.60% increase | [6] |

| ERβ Protein Levels | Male Golden Hamster Spleen | 0.1 mg/kg | 35.96% decrease | [6] |

| Bax Protein Expression | Male SD Rat Spermatogenic Cells | 0.1, 1.0, 10.0 µg/kg | Increased expression | [5] |

| Bcl-2 Protein Expression | Male SD Rat Spermatogenic Cells | 0.1, 1.0, 10.0 µg/kg | Decreased expression | [5] |

| IL-2 and IFN-γ | Male Golden Hamster Peripheral Blood | 0.01-1.0 mg/kg | Significant downregulation | [6] |

| IL-4 and IL-10 | Male Golden Hamster Peripheral Blood | 0.01-1.0 mg/kg | Significant upregulation | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of DES.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of DES-DP concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ERα

This protocol provides a general framework for detecting ERα protein levels.[11]

-

Cell Lysis: Treat cells with DES-DP as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ERE-Luciferase Reporter Assay

This protocol is designed to measure the activation of the estrogen receptor signaling pathway.[12][13]

-

Cell Transfection/Transduction: Use a cell line stably expressing an ERE-luciferase reporter construct or transiently transfect cells with the reporter plasmid.

-

Cell Seeding: Seed the reporter cells in a 96-well plate.

-

Drug Treatment: Treat the cells with various concentrations of DES-DP for 18-24 hours.

-

Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

-

Luciferase Activity Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and express the results as fold induction over the vehicle control.

Signaling Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and experimental workflows.

References

- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethylstilbestrol induces metaphase arrest and inhibits microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylstilboestrol: the binding and effects of diethylstilboestrol upon the polymerisation and depolymerisation of purified microtubule protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fosfestrol Sodium: A Technical Guide on its Role as a Diethylstilbestrol Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfestrol (B1227026) sodium, a synthetic, nonsteroidal estrogen, serves as a water-soluble prodrug of the potent estrogen, diethylstilbestrol (B1670540) (DES). Historically utilized in the management of advanced prostate cancer, particularly in castration-resistant disease, its mechanism of action is intrinsically linked to its metabolic conversion to DES. This technical guide provides an in-depth analysis of fosfestrol sodium, focusing on its activation, the subsequent molecular signaling pathways of diethylstilbestrol, relevant quantitative data from clinical and preclinical studies, and detailed experimental methodologies.

Introduction

This compound (diethylstilbestrol diphosphate) was developed to enhance the solubility and potentially the tumor-targeting of diethylstilbestrol.[1] As a prodrug, it is inactive in its administered form and requires enzymatic conversion to its active metabolite, DES, to exert its therapeutic effects.[2] The primary clinical application of fosfestrol has been in the palliative treatment of metastatic castration-resistant prostate cancer (CRPC).[3][4] This guide will explore the technical aspects of fosfestrol as a prodrug, from its chemical nature to its clinical implications.

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic activity of this compound is entirely dependent on its dephosphorylation to diethylstilbestrol.[2] This bioactivation is thought to be mediated by phosphatases that are abundant in the tumor microenvironment of prostate cancer, such as prostatic acid phosphatase (PAP) and alkaline phosphatase (ALP).[5][6]

Prodrug Activation Pathway

The conversion of fosfestrol to diethylstilbestrol is a critical step for its biological activity. The high concentrations of acid phosphatase in prostate cancer cells are believed to facilitate the localized release of the cytotoxic DES.[5]

Diethylstilbestrol Signaling Pathways

Once formed, diethylstilbestrol, a potent estrogen receptor agonist, mediates its effects primarily through binding to estrogen receptors alpha (ERα) and beta (ERβ).[7][8] This interaction initiates a cascade of molecular events, including both genomic and non-genomic signaling.

The classical mechanism of DES action involves its binding to estrogen receptors in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Within the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This can lead to the induction of apoptosis in prostate cancer cells.[1]

DES can also induce long-term changes in gene expression through epigenetic mechanisms, including DNA methylation and histone modifications.[7][9] These alterations can affect the expression of key developmental genes, such as the Hox and Wnt gene families, which are involved in cell fate determination and proliferation.[10][11]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of fosfestrol is characterized by its rapid conversion to DES. Following intravenous administration, fosfestrol is quickly cleared from the plasma.[2][12] Oral administration results in measurable plasma concentrations of DES, while fosfestrol itself is often undetectable due to first-pass metabolism in the gut wall.[13]

Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) after Fosfestrol Administration in Humans

| Parameter | Oral Administration (360 mg Fosfestrol) | Intravenous Infusion (1000 mg Fosfestrol) |

| Active Metabolite | E-diethylstilbestrol (E-DES) | Diethylstilbestrol (DES) |

| Cmax | 250-1600 ng/mL | ~1500 times higher than conventional oral DES |

| Tmax | 60-110 minutes | Peaks at the end of infusion |

| Half-life (t½) | Biphasic: ~1 hour and ~24 hours | Biphasic: ~1 hour and ~24 hours |

| Bioavailability | Variable; DES is well-absorbed | Not applicable (intravenous) |

| Metabolism | Extensive first-pass metabolism in the gut wall and liver | Dephosphorylation to DES |

| Elimination | Primarily renal as glucuronide and sulfate (B86663) conjugates | Primarily renal as glucuronide and sulfate conjugates |

| Data compiled from multiple sources.[12][13][14] |

Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)

Clinical studies have demonstrated the efficacy of fosfestrol in patients with CRPC, often after failure of other hormonal therapies.

Table 2: Summary of Clinical Efficacy of Fosfestrol in CRPC

| Study (Reference) | Dosage and Administration | Patient Population | PSA Response (≥50% decline) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Toxicities |

| Orlando et al.[15] | 100 mg three times a day, oral | 38 patients with CRPC | 79% (CR+PR) | 7 months | 13 months (in responders) | Peripheral edema, gynecomastia, deep vein thrombosis (8%) |

| Droz et al.[9] | 1.5-4.5 g/day escalating dose, IV infusion | 16 patients with hormone-resistant prostate cancer | 53% (>50% reduction) | Not reported | Not reported | Nausea/vomiting, weight gain, pulmonary edema |

| Real-world experience[4] | 120 mg three times a day, oral | 65 patients with metastatic CRPC | 63% | 8.3 months | 27.5 months | Thrombosis (13%), gynecomastia (6%) |

| Siddiqui et al.[15] | Not specified | Not specified | 50% | Not reported | 12.7 months (duration of response) | Not specified |

In Vitro Cytotoxicity

Studies have evaluated the direct cytotoxic effects of DES on various prostate cancer cell lines.

Table 3: In Vitro Cytotoxicity of Diethylstilbestrol (DES) in Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | Estrogen Receptor Status | IC50 of DES | Reference |

| LNCaP | Sensitive | Positive | 19-25 µM | [1][16] |

| PC-3 | Insensitive | Negative | 19-25 µM | [1][16] |

| DU145 | Insensitive | Negative | 19-25 µM | [1][16] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a general method for determining the cytotoxic effects of diethylstilbestrol on prostate cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of DES in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Diethylstilbestrol (DES) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of DES in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of DES to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Clinical Trial Protocol: Phase I/II Study of High-Dose Intravenous Fosfestrol

This protocol is based on published phase I/II clinical trials for high-dose fosfestrol in hormone-resistant prostate cancer.[9][17]

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and preliminary efficacy of high-dose intravenous fosfestrol in patients with CRPC.

Patient Population:

-

Inclusion Criteria: Histologically confirmed adenocarcinoma of the prostate, evidence of progressive disease despite castrate levels of testosterone, and measurable or evaluable disease.

-

Exclusion Criteria: Severe cardiovascular comorbidities, significant hepatic or renal impairment, and prior chemotherapy for prostate cancer.

Treatment Plan:

-

Dose Escalation (Phase I): Patients receive a continuous intravenous infusion of fosfestrol over 3.5 hours daily for 5-10 days. The starting dose is 1.5 g/day , with escalation in subsequent cohorts to doses such as 1.8, 2.4, 3.0, 3.6, 3.9, 4.5, 5.1, and 5.7 g/day .

-

Expansion Cohort (Phase II): Patients are treated at the MTD determined in the phase I part. A typical dose is 4 g/day for 3.5 hours for 5 days.

-

Maintenance Therapy: Between courses, patients may receive oral fosfestrol (e.g., 300 mg/day).

Assessments:

-

Toxicity: Monitored daily during treatment and at regular follow-up visits using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs are typically defined during the first cycle of therapy.

-

Efficacy:

-

PSA Response: Measured at baseline and regularly throughout the study. A response is often defined as a ≥50% decrease from baseline PSA.

-

Objective Response: For patients with measurable disease, tumor assessments are performed using imaging (e.g., CT scans) at baseline and every 8-12 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST).

-

Symptomatic Improvement: Pain and quality of life are assessed using validated questionnaires.

-

Statistical Analysis:

-

The MTD is determined based on the incidence of DLTs.

-

Descriptive statistics are used to summarize patient characteristics, toxicity, and response rates.

-

Time-to-event endpoints such as PFS and OS are estimated using the Kaplan-Meier method.

Conclusion

This compound represents a classic example of a prodrug strategy, leveraging the tumor microenvironment for targeted activation of a potent cytotoxic agent. Its utility in castration-resistant prostate cancer stems from the efficient conversion to diethylstilbestrol and the subsequent estrogen receptor-mediated induction of apoptosis and modulation of gene expression. While newer agents have largely supplanted its use, the study of fosfestrol continues to provide valuable insights into the mechanisms of hormone action in cancer and the principles of prodrug design. This technical guide has provided a comprehensive overview of the key molecular and clinical aspects of fosfestrol, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostatic acid phosphatase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [High dose fosfestrol in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]

- 16. scispace.com [scispace.com]

- 17. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of Fosfestrol Sodium: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of Fosfestrol Sodium on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for cited studies, and visualizes the underlying molecular pathways.

Executive Summary

This compound, a synthetic non-steroidal estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action extends beyond hormonal manipulation, directly inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. This guide consolidates the available data on its efficacy, providing a foundational resource for further investigation and drug development.

Data Presentation: Cytotoxicity of this compound and Diethylstilbestrol

The following tables summarize the quantitative data on the cytotoxic effects of this compound and its active metabolite, diethylstilbestrol (DES), on various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50/LD50 | Citation |

| This compound | LNCaP | Prostate Cancer | 22.37 ± 1.82 µg/mL | [1] |

| This compound (Cubosomes) | LNCaP | Prostate Cancer | 8.30 ± 0.62 µg/mL | [1] |

| Diethylstilbestrol (DES) | LNCaP | Prostate Cancer | 19-25 µM (LD50) | [2] |

| Diethylstilbestrol (DES) | DU145 | Prostate Cancer | 19-25 µM (LD50) | [2] |

| Diethylstilbestrol (DES) | PC-3 | Prostate Cancer | 19-25 µM (LD50) | [2] |

| Diethylstilbestrol (DES) | PC9 | Non-Small Cell Lung Cancer | 6.58 µM | |

| Diethylstilbestrol (DES) | MCF-10A | Normal Breast Epithelium | 10 µM (LD50) |

Apoptosis Induction

Treatment with this compound has been shown to induce apoptosis in cancer cells. In a study on LNCaP prostate cancer cells, treatment with 50 µg/ml of Fosfestrol for 24 hours resulted in a significant increase in the apoptotic cell population.

| Treatment | Cell Line | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | LNCaP | 99.70% | 0.01% | 0.01% | 0.031% |

| This compound (50 µg/ml) | LNCaP | 69.5% | 7.55% | 16.9% | Not Reported |

| This compound (Cubosomes) | LNCaP | 57.9% | 16.6% | 14.9% | Not Reported |

Signaling Pathways Modulated by this compound (via Diethylstilbestrol)

This compound is dephosphorylated in vivo to its active form, diethylstilbestrol (DES), which exerts its cytotoxic effects by modulating several key signaling pathways.

Apoptosis Induction Pathway

DES has been shown to upregulate the expression of several pro-apoptotic genes, including p53, Bax, and caspases, leading to programmed cell death[3][4].

Caption: DES-induced apoptosis pathway.

Cell Cycle Arrest Pathway

DES can induce cell cycle arrest by downregulating key cell cycle regulatory proteins, such as cyclin D1 and cyclin E.

Caption: DES-induced cell cycle arrest.

NF-κB and TGF-β Signaling Pathways

DES has also been shown to inhibit the NF-κB signaling pathway and upregulate Transforming Growth Factor-beta (TGF-β), both of which play complex roles in cancer progression and apoptosis[4][5][6].

Caption: DES modulation of NF-κB and TGF-β.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells and treat with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

-

Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells and treat with this compound for the desired time.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at -20°C overnight.

-

Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: The DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

Caption: General workflow for cytotoxicity assessment.

Conclusion

This compound, through its active metabolite diethylstilbestrol, exhibits potent cytotoxic effects on a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest by modulating key signaling pathways, including the p53, NF-κB, and TGF-β pathways, underscores its potential as a multifaceted anticancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer therapies.

References

- 1. Molecular mechanisms of DES-induced carcinogenesis ; risk assessment markers in the DES-exposed - Diethylstilbestrol DES [diethylstilbestrol.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis associated genes regulated in response to Diethylstilbestrol [diethylstilbestrol.co.uk]

- 4. Maternal exposure to diethylstilbestrol during pregnancy and increased breast cancer risk in daughters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic therapeutic effect of diethylstilbestrol and CX-4945 in human acute T-lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosstalk between 17β-Estradiol and TGF-β Signaling Modulates Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

Fosfestrol Sodium's Apoptotic Symphony: A Technical Guide to its Signaling Pathways in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfestrol sodium, a synthetic estrogen prodrug, has long been a therapeutic agent in the management of advanced prostate cancer. Its clinical efficacy is attributed not only to its hormonal effects but also to its direct cytotoxic impact on cancer cells, primarily through the induction of apoptosis. This in-depth technical guide elucidates the core molecular signaling pathways activated by this compound and its active metabolite, diethylstilbestrol (B1670540) (DES), in triggering programmed cell death. We will delve into the intricate interplay of the intrinsic and extrinsic apoptotic pathways, the modulation of the Bcl-2 family of proteins, the activation of the caspase cascade, and the involvement of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide provides a comprehensive overview of the current understanding of this compound's apoptotic mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development in oncology.

Introduction

This compound (diethylstilbestrol diphosphate) is a water-soluble prodrug that is dephosphorylated in vivo to its active form, diethylstilbestrol (DES).[1][2] While historically used for its ability to suppress androgen production, a significant body of evidence has demonstrated its direct pro-apoptotic effects on prostate cancer cells, independent of their hormone sensitivity.[2][3] Understanding the precise molecular mechanisms underlying this apoptosis induction is paramount for optimizing its therapeutic use and for the development of novel cancer therapies that target these pathways. This guide will provide a detailed exploration of these signaling cascades.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway of apoptosis is a major mechanism through which this compound exerts its cytotoxic effects. This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.

Modulation of the Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate.

Studies have shown that treatment with DES, the active form of this compound, leads to a significant upregulation of several pro-apoptotic genes, including bad and bax, alongside an increase in the expression of the anti-apoptotic genes bcl-2, bcl-w, and bcl-x.[4] While the concurrent upregulation of anti-apoptotic members might seem counterintuitive, it is the net balance and the specific interactions between these proteins at the mitochondrial membrane that ultimately dictate the apoptotic outcome. The increased expression of Bax is a critical event, as it promotes the formation of pores in the mitochondrial outer membrane.

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release

The upregulation of pro-apoptotic Bcl-2 family members, particularly Bax, leads to their translocation to the mitochondria. Here, they oligomerize and form pores in the outer mitochondrial membrane, a process known as MOMP. This permeabilization results in the release of key pro-apoptotic molecules from the intermembrane space into the cytoplasm, most notably cytochrome c.

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, triggering the formation of a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4] Evidence indicates an upregulation of caspase-3, caspase-7, and the initiator caspase-8 following DES treatment.[4] These activated effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. While the role of this pathway in this compound-induced apoptosis is less definitively established than the intrinsic pathway, some evidence suggests its potential involvement.

Death Receptor Superfamily

The primary death receptors include Fas (also known as CD95 or APO-1) and TNF-related apoptosis-inducing ligand (TRAIL) receptors. Binding of their respective ligands (FasL and TRAIL) triggers receptor trimerization and the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD).

Caspase-8 Activation

The recruitment of adaptor proteins leads to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, multiple pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, thereby converging with the intrinsic pathway. Alternatively, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Gene expression studies have shown an upregulation of caspase-8 and trail in response to DES treatment in a mouse model, while the expression of FasL and DR5 (a TRAIL receptor) remained unchanged.[4] This suggests a potential, albeit complex, role for the extrinsic pathway that warrants further investigation in human prostate cancer cells.

Role of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Emerging evidence indicates that DES can modulate MAPK signaling to promote apoptosis in prostate cancer cells.

The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Studies have shown that in both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cells, DES activates p38 MAPK.[5][6] Activated p38 can then phosphorylate and tag cyclin D1 for degradation, contributing to cell cycle arrest, a process often preceding apoptosis.[5][6] Furthermore, JNK activation has been observed in PC-3 cells treated with estradiol (B170435), a compound with a similar structure to DES, suggesting a potential role for JNK in DES-induced apoptosis as well.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the apoptotic effects of this compound and its active metabolite, DES.

Table 1: Cytotoxicity of Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DESdP) in Prostate Cancer Cell Lines

| Cell Line | Compound | LD50 (µM) | Reference |

| DU145 | DES | 19-25 | [2] |

| 1-LN | DES | 19-25 | [2] |

| PC-3 | DES | 19-25 | [2] |

| LNCaP | DES | 19-25 | [2] |

| DU145 | DESdP | 19-25 | [2] |

| 1-LN | DESdP | 19-25 | [2] |

| PC-3 | DESdP | 19-25 | [2] |

| LNCaP | DESdP | 19-25 | [2] |

Table 2: Fold-Change in Apoptosis-Associated Gene Expression in Response to Diethylstilbestrol (DES) Treatment

| Gene | Fold Change (vs. Control) | Pathway | Reference |

| bad | Up-regulated | Intrinsic | [4] |

| bax | Up-regulated | Intrinsic | [4] |

| bcl-2 | Up-regulated | Intrinsic | [4] |

| bcl-w | Up-regulated | Intrinsic | [4] |

| bcl-x | Up-regulated | Intrinsic | [4] |

| caspase-3 | Up-regulated | Caspase Cascade | [4] |

| caspase-7 | Up-regulated | Caspase Cascade | [4] |

| caspase-8 | Up-regulated | Extrinsic/Initiator | [4] |

| trail | Up-regulated | Extrinsic | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the apoptotic signaling pathways of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Outline:

-

Prostate cancer cells (e.g., DU145, PC-3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or DES for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the LD50 (the concentration that inhibits 50% of cell growth) is calculated.[1][2]

-

Analysis of Apoptosis by Flow Cytometry (Propidium Iodide Staining)

-

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution and quantify apoptotic cells. PI is a fluorescent intercalating agent that stains DNA. Apoptotic cells are characterized by a sub-G1 peak in the DNA histogram due to DNA fragmentation and subsequent leakage of small DNA fragments.

-

Protocol Outline:

-

Cells are treated with this compound or DES as described above.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

-

The stained nuclei are analyzed by a flow cytometer.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) are quantified.[1][2]

-

DNA Fragmentation Analysis (Agarose Gel Electrophoresis)

-

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs. This results in a characteristic "ladder" pattern when the DNA is separated by agarose (B213101) gel electrophoresis.

-

Protocol Outline:

-

Cells are treated with the compounds of interest.

-

DNA is extracted from the cells using a DNA extraction kit or standard phenol-chloroform extraction methods.

-

The extracted DNA is quantified, and equal amounts are loaded onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Safe).

-

The gel is run at a constant voltage until adequate separation is achieved.

-

The DNA fragmentation pattern is visualized under UV light.[1][2]

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways (e.g., Bcl-2 family members, caspases, MAPK proteins).

-

Protocol Outline:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are detected using a chemiluminescent substrate and visualized using an imaging system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin, GAPDH).[7]

-

Conclusion and Future Directions

This compound induces apoptosis in prostate cancer cells through a multi-faceted approach that is independent of the estrogen receptor. The intrinsic mitochondrial pathway plays a central role, characterized by the modulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and the activation of the caspase-9 and caspase-3/7 cascade. The MAPK pathway, particularly through the activation of p38, also contributes to the pro-apoptotic effects of this compound. While the involvement of the extrinsic death receptor pathway is suggested by some studies, its precise role requires further clarification.

Future research should focus on several key areas:

-

Delineating the upstream signaling events that lead to the modulation of the Bcl-2 family and MAPK pathways by DES.

-

Investigating the potential involvement of other signaling pathways , such as the PI3K/Akt pathway, and their crosstalk with the known apoptotic pathways.

-

Validating the findings from in vitro studies in in vivo models to better understand the clinical relevance of these signaling networks.

-

Exploring the potential for combination therapies that target multiple nodes within these apoptotic pathways to enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms.

A deeper understanding of the intricate signaling symphony orchestrated by this compound will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. scispace.com [scispace.com]

- 2. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diethylstilbestrol.co.uk [diethylstilbestrol.co.uk]

- 5. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fosfestrol Sodium in TGF-β Upregulation in Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual Role of TGF-β in Cancer

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] In the context of cancer, TGF-β exhibits a paradoxical dual role. In the early stages of tumorigenesis, it often acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis.[2] However, in advanced cancers, tumor cells can become resistant to the cytostatic effects of TGF-β. In this scenario, elevated TGF-β levels can promote tumor progression by inducing epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[2]

Postulated Mechanism of Fosfestrol Sodium-Induced TGF-β Upregulation

This compound is dephosphorylated in the body to its active form, diethylstilbestrol (B1670540) (DES). It is proposed that DES exerts a direct cytotoxic effect on prostate cancer cells, in part by upregulating the expression of TGF-β, which in turn can trigger apoptotic pathways.[1] This mechanism is of particular interest as it suggests a therapeutic avenue that is independent of androgen receptor signaling, offering potential for the treatment of castration-resistant prostate cancer (CRPC).

While a definitive study quantifying the dose-dependent upregulation of TGF-β by this compound in tumor cells is not available in the reviewed literature, the hypothesis is supported by related research. For instance, studies on estradiol, another estrogen, have demonstrated its ability to increase TGF-β expression. This suggests that the induction of TGF-β may be a class effect of estrogenic compounds.

The TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding recruits and activates a type I receptor (TβRI), which then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those involved in apoptosis and cell cycle arrest.

Caption: Canonical TGF-β signaling pathway.

Experimental Protocols

Detailed experimental protocols for quantifying the direct effect of this compound on TGF-β upregulation are not available in the reviewed literature. However, based on standard molecular biology techniques, a hypothetical experimental workflow to investigate this phenomenon would involve the following steps:

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) would be cultured under standard conditions. Cells would then be treated with varying concentrations of this compound or its active metabolite, DES, for different time points.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA would be extracted from the treated and control cells. qRT-PCR would be performed to quantify the mRNA expression levels of TGF-β isoforms (TGF-β1, TGF-β2, TGF-β3) and key downstream target genes.

-

Protein Extraction and Western Blotting: Whole-cell lysates would be prepared, and protein concentrations determined. Western blotting would be used to measure the protein levels of TGF-β, phosphorylated Smad2/3, and total Smad2/3/4 to assess the activation of the signaling pathway.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted TGF-β in the cell culture supernatant would be quantified using ELISA kits.

-

Apoptosis Assays: To correlate TGF-β upregulation with its functional effect, apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays, would be performed.

Caption: Hypothetical workflow to study Fosfestrol's effect on TGF-β.

Quantitative Data Summary

As previously stated, specific quantitative data from primary research on the upregulation of TGF-β by this compound is not available in the reviewed literature. Clinical studies on this compound have focused on patient outcomes such as Prostate-Specific Antigen (PSA) response and overall survival. For illustrative purposes, a template for how such data could be presented is provided below.

Table 1: Hypothetical Quantitative Analysis of TGF-β1 mRNA Expression in Prostate Cancer Cells Treated with Diethylstilbestrol (DES)

| Cell Line | DES Concentration (µM) | Treatment Time (hours) | Fold Change in TGF-β1 mRNA (vs. Control) |

| LNCaP | 10 | 24 | Data Not Available |

| LNCaP | 25 | 24 | Data Not Available |

| PC-3 | 10 | 24 | Data Not Available |

| PC-3 | 25 | 24 | Data Not Available |

| DU-145 | 10 | 24 | Data Not Available |

| DU-145 | 25 | 24 | Data Not Available |

Table 2: Hypothetical Quantitative Analysis of Secreted TGF-β1 Protein in Prostate Cancer Cells Treated with Diethylstilbestrol (DES)

| Cell Line | DES Concentration (µM) | Treatment Time (hours) | Secreted TGF-β1 (pg/mL) |

| LNCaP | 0 (Control) | 48 | Data Not Available |

| LNCaP | 10 | 48 | Data Not Available |

| LNCaP | 25 | 48 | Data Not Available |

| PC-3 | 0 (Control) | 48 | Data Not Available |

| PC-3 | 10 | 48 | Data Not Available |

| PC-3 | 25 | 48 | Data Not Available |

Conclusion and Future Directions

The proposition that this compound exerts a direct cytotoxic effect on tumor cells through the upregulation of TGF-β presents a compelling, yet incompletely substantiated, mechanism of action. While the broader roles of both synthetic estrogens in cancer therapy and TGF-β signaling in tumorigenesis are well-documented, the direct molecular link between the two requires further rigorous investigation. Future research should focus on conducting detailed in vitro and in vivo studies to quantify the effects of this compound and its active metabolite, DES, on the expression and activity of the TGF-β signaling pathway in various cancer models. Elucidating this mechanism could not only refine our understanding of this established therapeutic agent but also pave the way for the development of novel cancer therapies that target the TGF-β pathway.

References

An In-depth Technical Guide to the Estrogen Receptor Agonist Activity of Fosfestrol Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfestrol (B1227026) Sodium, a synthetic nonsteroidal estrogen, serves as a prodrug to the potent estrogenic agent diethylstilbestrol (B1670540) (DES).[1][2][3] Primarily utilized in the therapeutic management of advanced prostate cancer, its mechanism of action is centered on its potent agonist activity at estrogen receptors (ERs).[4][5] Upon administration, Fosfestrol Sodium is rapidly dephosphorylated by acid phosphatases, which are abundant in prostatic carcinoma cells, to its active form, DES.[3][6] This targeted activation contributes to its clinical efficacy. DES then mimics the physiological effects of endogenous estrogens by binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][5] This guide provides a comprehensive technical overview of the estrogen receptor agonist activity of this compound, focusing on its active metabolite, diethylstilbestrol.

Quantitative Data

The estrogenic activity of this compound is mediated by its active metabolite, diethylstilbestrol (DES). The following tables summarize the quantitative data regarding the binding affinity and potency of DES for the estrogen receptors.

Table 1: Diethylstilbestrol (DES) Binding Affinity for Estrogen Receptors

| Ligand | Receptor | Relative Binding Affinity (%) (Compared to Estradiol) | Dissociation Constant (Kd) | EC50 |

| Diethylstilbestrol (DES) | ERα | ~468%[5] | ~1.5-2.2 x 10⁻¹⁰ M[7] | 0.18 nM[5] |

| Diethylstilbestrol (DES) | ERβ | ~295%[5] | Not Specified | 0.06 nM[5] |

| Diethylstilbestrol (DES) | GPER | Low Affinity[5] | ~1,000 nM[5] | Not Specified |

Table 2: Pharmacokinetic Parameters of Fosfestrol and Diethylstilbestrol

| Compound | Administration Route | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) |

| Diethylstilbestrol (from oral Fosfestrol) | Oral | 60-110 minutes[6] | 250-1600 ng/mL[6] |

| Fosfestrol | Intravenous Drip | Rapid increase during infusion[8] | High levels during infusion[8] |

| Diethylstilbestrol (from IV Fosfestrol) | Intravenous Drip | Peaks at the end of infusion[8] | Not Specified |

Signaling Pathways

Upon binding of diethylstilbestrol (DES) to the estrogen receptors, a cascade of signaling events is initiated, which can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the DES-ER complex to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][9] DES can also influence gene expression through an ERE-independent mechanism by interacting with other transcription factors.[10]

Non-Genomic Signaling Pathway

DES can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER), leading to the activation of various kinase cascades, such as the MAPK and PI3K pathways.[1][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogen receptor agonist activity of compounds like diethylstilbestrol.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-17β-estradiol.[2]

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized female rats.[2]

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]

-

The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[2]

-

The protein concentration of the cytosol is determined.[12]

-

-

Competitive Binding Reaction:

-

A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol.[12]

-

Increasing concentrations of the test compound (e.g., DES) are added to compete with the radiolabeled estradiol (B170435) for binding to the estrogen receptors.[2]

-

Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.[12]

-

The reaction is incubated to equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) is added to the incubation mixture to adsorb the receptor-ligand complexes.[2]

-

The HAP is washed to remove the unbound radioligand.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity bound to the HAP is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from the curve.[13]

-

MCF-7 Cell Proliferation Assay (E-SCREEN)